

# Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Alimix

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## Introduction

Cisapride, marketed under trade names such as **Alimix** and Propulsid, is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.<sup>[1]</sup> It was first synthesized by Janssen Pharmaceuticals in 1980.<sup>[1]</sup> Cisapride functions primarily as a selective serotonin 5-HT<sub>4</sub> receptor agonist, which indirectly stimulates parasympathetic nerve activity by promoting the release of acetylcholine in the myenteric plexus.<sup>[1][2]</sup> This mechanism of action made it a therapeutic option for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.<sup>[1][3]</sup> However, due to significant safety concerns related to serious cardiac side effects, including long QT syndrome and arrhythmias, its use has been withdrawn or severely restricted in many countries.<sup>[1][2][4]</sup> This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental methodologies related to Cisapride.

## Molecular Structure and Physicochemical Properties

Cisapride is a substituted piperidinyll benzamide derivative.<sup>[4]</sup> Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic moieties.

## Chemical Identity

Identifier	Value
IUPAC Name	4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide[4][5]
CAS Number	81098-60-4[4][6]
Chemical Formula	C <sub>23</sub> H <sub>29</sub> ClFN <sub>3</sub> O <sub>4</sub> [4][6]
Molecular Weight	465.9 g/mol [4][5]
Synonyms	R 51619, Prepulsid, Propulsid, Enteropride[4][6][7]

## Physicochemical Data

Property	Value	Source
Melting Point	109.8 °C (monohydrate)	[7]
pKa	7.9 (primary, associated with the piperidinyll nitrogen)	[3]
LogP (computed)	3.4	[5]
Solubility	Practically insoluble in water. [4][7] Soluble in DMSO (to 100 mM) and acetone.[7] Sparingly soluble in methanol.[7]	
Appearance	White to slightly beige powder. [8]	

## Pharmacology and Mechanism of Action

Cisapride's primary pharmacological effect is the enhancement of gastrointestinal motility. This is achieved through its action as a selective agonist at serotonin 5-HT<sub>4</sub> receptors.[1][2]

## 5-HT<sub>4</sub> Receptor Agonism

The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the G<sub>s</sub> subunit. Activation of this receptor by an agonist like Cisapride initiates a downstream signaling cascade.

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#### Signaling Pathway Details:

- **Receptor Binding:** Cisapride binds to the 5-HT<sub>4</sub> receptor on myenteric neurons.
- **G-Protein Activation:** This binding event activates the associated G<sub>s</sub> protein.
- **Adenylyl Cyclase Stimulation:** The activated G<sub>s</sub> subunit stimulates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **PKA Activation:** Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
- **Acetylcholine Release:** PKA activation ultimately results in an increased release of acetylcholine (ACh) from the neuron terminals.[2]

This released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced motility.[2]

## Other Potential Mechanisms

Some studies have suggested that Cisapride may also have actions independent of the 5-HT<sub>4</sub> receptor, including a possible direct effect on smooth muscle, though the primary mechanism is considered to be the facilitation of acetylcholine release.

## Pharmacokinetics and Pharmacodynamics

A summary of key pharmacokinetic and pharmacodynamic parameters for Cisapride is provided below.

## Pharmacokinetic Properties

Parameter	Value	Details
Bioavailability	30-40%	Subject to significant first-pass metabolism. <a href="#">[1]</a>
Protein Binding	97.5%	Primarily binds to albumin. <a href="#">[1]</a>
Metabolism	Hepatic	Extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. <a href="#">[1]</a>
Elimination Half-life	~10 hours	Can be prolonged in elderly patients. <a href="#">[1]</a> <a href="#">[9]</a>
Excretion	Urine and Feces	The parent drug and its metabolites are eliminated via both renal and biliary routes.

## Pharmacodynamic Properties

Parameter	Value	Target/Effect
EC <sub>50</sub>	140 nM	5-HT <sub>4</sub> Receptor Agonism <a href="#">[1]</a>
IC <sub>50</sub>	9.4 nM	hERG Potassium Channel Blockade <a href="#">[1]</a>

The potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the primary mechanism responsible for the observed cardiac side effects, as it leads to a prolongation of the QT interval and an increased risk of potentially fatal arrhythmias.

## Experimental Protocols

Characterization of Cisapride's interaction with the 5-HT<sub>4</sub> receptor involves various in-vitro assays. Below are generalized methodologies for key experiments.

### Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity ( $K_i$ ) of an unlabeled compound (like Cisapride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant ( $K_i$ ) of Cisapride for the 5-HT<sub>4</sub> receptor.

Materials:

- Receptor Source: Membrane preparations from cells expressing 5-HT<sub>4</sub> receptors (e.g., guinea pig striatum).[4]
- Radioligand: A high-affinity 5-HT<sub>4</sub> receptor antagonist, such as [<sup>3</sup>H]-GR113808.[4]
- Test Compound: Cisapride, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Filtration Apparatus: Glass fiber filters and a cell harvester.

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Methodology:

- Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand ([<sup>3</sup>H]-GR113808) and varying concentrations of unlabeled Cisapride.
- Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
- Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

- **Data Analysis:** Plot the percentage of radioligand binding inhibition against the logarithm of the Cisapride concentration. Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  (the concentration of Cisapride that inhibits 50% of specific radioligand binding). The  $K_i$  value is then calculated from the  $IC_{50}$  using the Cheng-Prusoff equation.

## Functional Assay: Acetylcholine Release

This assay measures the functional consequence of 5-HT<sub>4</sub> receptor activation by quantifying the release of acetylcholine from neuronal preparations.

**Objective:** To measure the effect of Cisapride on acetylcholine release from myenteric plexus neurons.

**Materials:**

- **Tissue Preparation:** Isolated strips of guinea pig ileum or colon containing the myenteric plexus.
- **Radiolabeling:** [<sup>3</sup>H]-Choline to label the acetylcholine stores within the neurons.
- **Stimulation:** Electrical field stimulation (EFS) to evoke neurotransmitter release.
- **Test Compound:** Cisapride.
- **Inhibitors:** Tetrodotoxin (to block neuronal action potentials) and atropine (to block muscarinic receptors) can be used as controls.<sup>[6]</sup>

**Methodology:**

- **Tissue Loading:** Incubate the tissue strips with [<sup>3</sup>H]-Choline, which is taken up by cholinergic neurons and converted into [<sup>3</sup>H]-Acetylcholine.
- **Washout:** Perfuse the tissue with a physiological salt solution to wash out excess [<sup>3</sup>H]-Choline.
- **Sample Collection:** Collect fractions of the perfusate at regular intervals to measure basal [<sup>3</sup>H]-ACh release.

- Stimulation: Apply EFS to the tissue to evoke a consistent release of [ $^3\text{H}$ ]-ACh.
- Drug Application: Add Cisapride to the perfusion solution and continue to collect fractions during and after its application, both under basal and EFS conditions.
- Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.
- Data Analysis: Compare the amount of [ $^3\text{H}$ ]-ACh released in the presence of Cisapride to the amount released under control conditions to determine its effect on acetylcholine release.

## Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT<sub>4</sub> receptor agonism. Its molecular properties and pharmacokinetic profile led to its clinical use for motility disorders. However, the significant off-target activity on hERG potassium channels, resulting in cardiotoxicity, ultimately led to its withdrawal from many markets. The study of Cisapride remains a valuable case study in drug development, highlighting the critical importance of receptor selectivity and thorough off-target screening to ensure patient safety. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological profile of such compounds.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT<sub>4</sub> receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [giffordbioscience.com](https://www.giffordbioscience.com) [[giffordbioscience.com](https://www.giffordbioscience.com)]
- 6. Evidence against an acetylcholine releasing action of cisapride in the human colon - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10111111/)]
- 7. Measurement of Acetylcholine from Cell Lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10111111/)]
- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10111111/)]
- 9. [giffordbioscience.com](https://www.giffordbioscience.com) [[giffordbioscience.com](https://www.giffordbioscience.com)]
- To cite this document: BenchChem. [Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2698976#alimix-cisapride-molecular-structure-and-properties>]

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